molecular formula C14H12O2 B1381483 Benzyl benzoate-D12 CAS No. 352431-26-6

Benzyl benzoate-D12

Cat. No.: B1381483
CAS No.: 352431-26-6
M. Wt: 224.32 g/mol
InChI Key: SESFRYSPDFLNCH-USINEXLCSA-N
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Description

Benzyl benzoate-D12 is a deuterium-labeled version of benzyl benzoate . Benzyl benzoate is an effective and inexpensive topical treatment for human scabies . It has vasodilating and spasmolytic effects and is present in many asthma and whooping cough drugs .


Synthesis Analysis

Benzyl benzoate can be prepared by the action of benzyl chloride on sodium benzoate, even in aqueous solution . Another method involves the action of alkoxides on benzaldehyde . The sodium alkoxide method is most convenient and practical . A study also mentions the synthesis of benzyl benzoate ester using commercial immobilized lipases .


Molecular Structure Analysis

The molecular formula of this compound is C14D12O2 . Its average mass is 224.318 Da and its monoisotopic mass is 224.159058 Da .


Chemical Reactions Analysis

Benzyl benzoate reacts with hydroxyl radicals in both gas and aqueous phases . The reaction rate constants followed the order of meta addition > para addition > ortho addition for the reaction of benzoic acid and hydroxyl radicals in both gas and aqueous media .


Physical And Chemical Properties Analysis

Benzyl benzoate has a density of 1.1±0.1 g/cm^3, a boiling point of 324.1±11.0 °C at 760 mmHg, and a flash point of 147.8±0.0 °C . It has a molar refractivity of 62.5±0.3 cm^3 .

Scientific Research Applications

Photolysis Research

Benzil, a related compound to Benzyl benzoate, has been studied for its behavior under photolysis in cyclohexane solutions. The research found that upon irradiation, several products including benzoic acid and benzaldehyde were formed, indicating complex chemical transformations under light exposure (Bunbury & Wang, 1968).

Chemical Diffusion Studies

Research on the diffusion coefficients of benzene in carbon dioxide at different temperatures and pressures provides insights into the behavior of similar aromatic compounds like Benzyl benzoate-D12 in various environments. This study is significant for understanding how these compounds interact in different chemical contexts (Funazukuri & Nishimoto, 1996).

Molecular Motion in Zeolites

The molecular motions of compounds like benzene-d6 and cyclohexane-d12, which are structurally related to this compound, have been studied in zeolite environments. This research helps in understanding the behavior of such compounds in porous materials, which is crucial for applications in catalysis and material science (Sato, Kunimori, & Hayashi, 1999).

Metabolic Pathways in Microorganisms

Investigations into the metabolic pathways of microorganisms have shown that compounds like benzene can be transformed into benzoate under anaerobic conditions. This suggests potential biotechnological applications of this compound in understanding and manipulating microbial metabolic pathways (Phelps, Zhang, & Young, 2001).

Understanding Chemical Reactions

Studies on the liquid-phase oxidation of benzyl alcohol over Pd nanoparticles have provided insights into the chemical reactions of related compounds. Such research can inform the understanding of the reaction mechanisms of this compound and similar molecules (Savara et al., 2014).

Biosynthesis in Plants and Bacteria

Research into the biosynthesis of benzoic acid in plants and bacteria offers valuable information on the natural production of related compounds like this compound. This can have implications in biotechnology and pharmaceuticals (Hertweck et al., 2001).

Mechanism of Action

Benzyl benzoate exerts toxic effects on the nervous system of the parasite, resulting in its death . It is also toxic to mite ova, though its exact mechanism of action is unknown . In vitro, benzyl benzoate has been found to kill the Sarcoptes mite within 5 minutes .

Safety and Hazards

Benzyl benzoate is harmful if swallowed . It is very toxic to aquatic life and toxic to aquatic life with long-lasting effects . It is recommended to wash skin thoroughly after handling and avoid release to the environment .

Properties

IUPAC Name

[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl] 2,3,4,5,6-pentadeuteriobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESFRYSPDFLNCH-USINEXLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC([2H])([2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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